イミダクロプリド-d4

概要

説明

Imidacloprid-d4 is a neonicotinoid insecticide primarily applied as a seed dressing and foliar sprays to protect crops in agricultural systems and landscaping . It is a patented chemical manufactured by Bayer Cropscience .

Synthesis Analysis

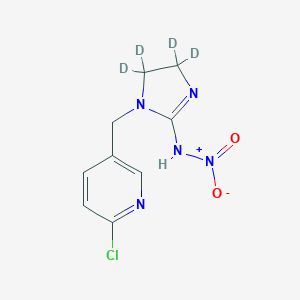

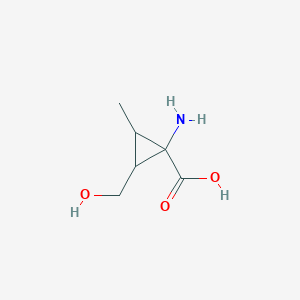

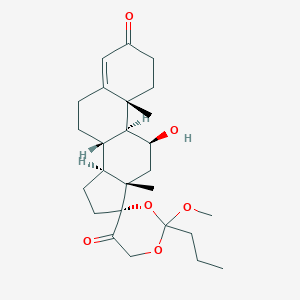

Imidacloprid-d4 is an analytical standard with the empirical formula C9D4H6ClN5O2 and a molecular weight of 259.69 . It may be used as a surrogate standard in the determination of imidacloprid in honey and pollen samples using solid phase extraction liquid chromatography−tandem mass spectrometry method (SPE-LC-MS/MS) .Molecular Structure Analysis

The molecular structure of Imidacloprid-d4 can be represented by the SMILES string [2H]C1([2H])N=C(NN+=O)N(Cc2ccc(Cl)nc2)C1([2H])[2H] .Chemical Reactions Analysis

Imidacloprid-d4 may be used as an internal standard for the determination of the analyte in soil and food matrices by various chromatography techniques . It has been used in the determination of imidacloprid and its metabolites in Procambarus clarkii (crayfish) tissues using quick, easy, cheap, effective, rugged, and safe (QuEChERS) and high-performance liquid chromatography-triple quadrupole mass spectrometry .Physical And Chemical Properties Analysis

Imidacloprid-d4 is a solid, white to off-white substance with a characteristic odor . It has an empirical formula of C9D4H6ClN5O2 and a molecular weight of 259.69 .科学的研究の応用

農業における農薬

イミダクロプリドは、ネオニコチノイド系農薬であり、作物の生産性を向上させるために広く使用されています。 . 一般的に、綿、稲、トウモロコシなどの主要な作物を破壊するシロアリ、アザミウマ、アブラムシ、その他の吸汁性害虫を駆除するために、農業部門で使用されています。 .

環境への影響

イミダクロプリドの無差別な使用は、非標的生物や環境に深刻な影響を与えます。 . 研究では、イミダクロプリドの残留物が環境中に最大3000日間持続することが明らかになっています。 . イミダクロプリドの過剰使用は、環境中に放出され、土壌中では約3000日間持続する可能性があります。 .

微生物による修復

微生物による修復は、イミダクロプリドの修復において、環境に優しく、経済的に実現可能な選択肢として注目を集めています。 . バクテリアによる分解は、Bacillus spp. が30℃、pH 7で最も効率的な分解を行うことが確認されています。 .

毒性と分解機構

イミダクロプリドは、主に昆虫の中枢神経系の正常な伝達を阻害することで、殺虫作用を示します。 . しかし、広範囲な使用により、人間を含むさまざまな非標的生物に対して、異なる毒性効果を示します。 .

修復方法

環境からイミダクロプリドの残留物を除去するために、酸化、加水分解、吸着、超音波、照射、生分解などのさまざまな修復方法が研究されています。

作用機序

Target of Action

Imidacloprid-d4, like its parent compound Imidacloprid, is a neonicotinoid insecticide . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . The primary targets of Imidacloprid-d4 are the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. By binding to these receptors, Imidacloprid-d4 interferes with the normal functioning of the insect’s nervous system .

Mode of Action

Imidacloprid-d4 acts as an agonist to the nAChRs . It binds to these receptors more strongly than acetylcholine, the natural neurotransmitter, thereby overstimulating the neuron and causing a blockage of the nicotinergic neuronal pathway . This blockage prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death . It is effective on contact and via stomach action .

Biochemical Pathways

The biochemical pathways affected by Imidacloprid-d4 are those involved in the transmission of nerve impulses in insects . By binding to the nAChRs, Imidacloprid-d4 disrupts normal neuronal signaling. The exact downstream effects of this disruption depend on the specific biological processes controlled by the affected neurons. The ultimate result is typically paralysis and death of the insect .

Pharmacokinetics

Imidacloprid-d4 is quickly absorbed by the oral route and rapidly distributed in nearly all organs and tissues . In rats, the oral absorption was estimated as 92-99% . Imidacloprid-d4 degrades to a large number of metabolites formed by multiple pathways . The same, or similar metabolites are found in rats, goats, and hens .

Result of Action

The primary result of Imidacloprid-d4’s action is the paralysis and eventual death of the insect . By binding to the nAChRs, Imidacloprid-d4 prevents acetylcholine from transmitting impulses between nerves . This leads to an overstimulation of the nerves, resulting in the insect’s paralysis and eventual death .

Action Environment

Imidacloprid-d4 is primarily applied as a seed dressing and foliar sprays to protect crops in agricultural systems and landscaping . Environmental factors such as temperature, pH, and soil composition can influence the compound’s action, efficacy, and stability . For example, certain soil types may bind to Imidacloprid-d4 and reduce its bioavailability, thereby affecting its efficacy . Additionally, the compound’s stability and persistence in the environment can be influenced by factors such as sunlight exposure and microbial activity .

Safety and Hazards

Imidacloprid-d4, like its parent compound imidacloprid, can cause skin irritation, rashes, numbing and tingling on fingers and lips, facial numbness and swelling, lethargy, and nausea . It is also harmful if swallowed or inhaled . It is recommended to handle it in a well-ventilated place, avoid contact with skin and eyes, and use non-sparking tools .

生化学分析

Biochemical Properties

Imidacloprid-d4, like Imidacloprid, acts on the central nervous system of insects . It interferes with the transmission of stimuli in the insect nervous system, specifically causing a blockage of the nicotinergic neuronal pathway . By blocking nicotinic acetylcholine receptors, Imidacloprid-d4 prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death .

Cellular Effects

Imidacloprid-d4 has been shown to have cytotoxic effects on human astrocytes and fibroblasts . Lower doses of Imidacloprid-d4 induced reactive oxygen species (ROS) and lysosomal membrane permeabilisation (LMP), causing apoptosis and autophagic dysfunction . High doses caused significant necrotic cell death .

Molecular Mechanism

The molecular mechanism of action of Imidacloprid-d4 involves its binding to nicotinic acetylcholine receptors . This binding prevents acetylcholine from transmitting impulses between nerves, resulting in the insect’s paralysis and eventual death . Imidacloprid-d4 binds much more strongly to insect neuron receptors than to mammal neuron receptors, making this insecticide more toxic to insects than to mammals .

Temporal Effects in Laboratory Settings

Its parent compound, Imidacloprid, has been shown to have long-term environmental persistence, with residues persisting in the environment for up to 3000 days .

Dosage Effects in Animal Models

Studies on Imidacloprid have shown that it is moderately toxic on an acute oral basis to mammals . Adverse effects associated with oral administration include vomiting, decreased appetite, lethargy, diarrhea or soft feces, and difficulty walking .

Metabolic Pathways

The transformation pathway of its parent compound, Imidacloprid, includes the formation of nitrosamine, followed by its nitrosation to form the nitro-derivatives of Imidacloprid (i.e., Imidacloprid-NTG) and further oxidized to generate 6-chloronicotinic acid .

Transport and Distribution

Studies on Imidacloprid have shown that it can be absorbed by roots and transported to all parts of the plant after irrigating root .

Subcellular Localization

Given its role as an insecticide, it is likely to interact with the central nervous system of insects

特性

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTYJOPNNQFBPC-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CN=C(C=C2)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583589 | |

| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1015855-75-0 | |

| Record name | N-{1-[(6-Chloropyridin-3-yl)methyl](~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl}nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015855-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Imidacloprid-d4 used in the analysis of pesticide residues in red wine?

A1: Imidacloprid-d4 is a deuterated analog of the pesticide Imidacloprid. It is used as an internal standard in analytical techniques like ultra-high performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) []. Internal standards like Imidacloprid-d4 are crucial for accurate quantification, especially in complex matrices like red wine. They compensate for variations during sample preparation and analysis, leading to more reliable results. This is particularly important for Imidacloprid, a pesticide commonly used in vineyards that could potentially leave residues in the wine.

Q2: How does the use of Imidacloprid-d4 improve the accuracy of the analytical method?

A2: The research paper highlights that using Imidacloprid-d4 helps to reduce matrix effects []. Matrix effects occur when other components in the sample, in this case, red wine, interfere with the detection and quantification of the target analyte. Since Imidacloprid-d4 is chemically very similar to Imidacloprid, it experiences similar matrix effects. By comparing the signal from Imidacloprid-d4 in the sample to its known concentration, researchers can correct for signal suppression or enhancement caused by the matrix. This leads to a more accurate determination of the actual Imidacloprid concentration in the red wine.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 6-cyanobenzo[b]thiophene-2-carboxylate](/img/structure/B124424.png)

![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)

![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)

![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)

![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)